![molecular formula C14H11F3O2S4 B2581408 Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate CAS No. 338793-29-6](/img/structure/B2581408.png)
Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate
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Overview
Description
Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate is a chemical compound with the molecular formula C14H11F3O2S4 . It has an average mass of 396.491 Da and a monoisotopic mass of 395.959381 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11F3O2S4/c1-2-19-11(18)10-12(23-13(20)22-10)21-7-8-4-3-5-9(6-8)14(15,16)17/h3-6H,2,7H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
For detailed physical and chemical properties, you may want to refer to resources like ChemicalBook . They provide information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes.Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed efficient synthetic routes and methodologies for producing compounds related to Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate and its derivatives. For instance, one study describes a green and efficient one-pot three-component synthesis of novel ethyl 3-alkyl-2-thioxo-2,3-dihydrothiazole-4-carboxylates without the need for catalyst or solvent, showcasing an advancement in the synthesis of sulfur-containing heterocycles (Iravani, Keshavarz, Allah-Karampour, 2018). Additionally, the synthesis of polyfluoroalkylsulfanyl-substituted tetrathiafulvalene derivatives via self- or cross-coupling of 2-(thi)oxo-1,3-dithioles highlights the compound's role in the development of new materials with electrochemical properties (Nozdryn, Favard, Cousseau, Jubault, Gorgues, Orduna, Garín, 1997).
Biological Activities
Some derivatives of this compound have been found to possess biological activities, such as inhibitory effects on certain plant growths and potential anti-allergy properties. Tao Wang et al. reported that certain thieno[2,3-d]pyrimidines, synthesized through reactions involving similar compounds, showed excellent inhibitory activities against the root and stalk of Brassica napus and Echinochloa crusgalli (Wang, Zheng, Liu, Chen, 2010). Moreover, derivatives have been evaluated for anti-allergy activity in the rat active cutaneous anaphylaxis test, with one compound displaying weak activity comparable to theophylline (Leistner, Gütschow, Wagner, Grupe, Böhme, 1988).
Development of Novel Compounds
This compound serves as a precursor in the development of novel compounds with potential applications in material science and pharmaceuticals. For example, the synthesis of 1,3-dithiin dithioortho esters from reactions involving Fischer carbene complexes highlights its utility in organic synthesis and the potential for creating new materials (Granados, Kreiker, de Rossi, Fuertes, Torroba, 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3-dithiole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S4/c1-2-19-11(18)10-12(23-13(20)22-10)21-7-8-4-3-5-9(6-8)14(15,16)17/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQGPNDQXUSGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)S1)SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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